
2,2-Dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one is an organic compound with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol. It is a versatile building block used in various chemical syntheses, particularly in the preparation of methylideneoxanone compounds and substituted derivatives . This compound is known for its role in organic synthesis and its applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
There are two main approaches to the synthesis of 2,2-Dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one:
Acylation of Methylphosphonates: This method involves the metalation of dialkyl methylphosphonates followed by the reaction of this intermediate with acetyl chloride or its synthetic equivalent.
Michaelis–Arbuzov Reaction: This approach is based on the reaction of haloacetones with trialkyl phosphites.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on the desired yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one has several scientific research applications :
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including phosphorylated heterocycles.
Horner–Wadsworth–Emmons Olefination: This compound is a reagent in the Horner–Wadsworth–Emmons olefination reaction, which is used to form carbon-carbon double bonds.
Bestmann–Ohira Reagent Precursor: It serves as a precursor for the Bestmann–Ohira reagent, which is used in the synthesis of terminal alkynes.
Construction of Heterocycles: It is used in the construction of heterocycles containing the phosphonic acid fragment.
One-Pot Alkynylation of Aldehydes: This compound is used together with tosyl azide in a one-pot alkynylation of aldehydes.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one involves its role as a reagent in various chemical reactions. It acts as a nucleophile or electrophile depending on the reaction conditions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved are specific to the type of reaction it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 2-oxopropylphosphonate:
Dialkyl (2-oxopropyl)phosphonates: These compounds share similar reactivity and applications in organic synthesis.
Uniqueness
2,2-Dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility as a building block in organic synthesis and its role in the construction of heterocycles make it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C9H14O4 |
|---|---|
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
2,2-dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one |
InChI |
InChI=1S/C9H14O4/c1-6(10)4-7-5-8(11)13-9(2,3)12-7/h7H,4-5H2,1-3H3 |
InChI-Schlüssel |
RKTYMHBTLZNBAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1CC(=O)OC(O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Silane, [(5-methoxypentyl)oxy]trimethyl-](/img/structure/B13933338.png)
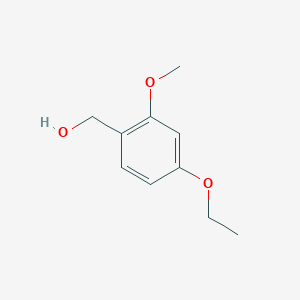

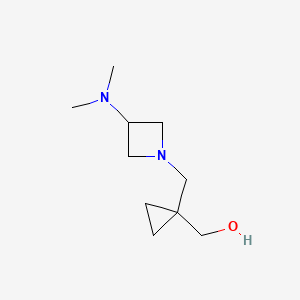
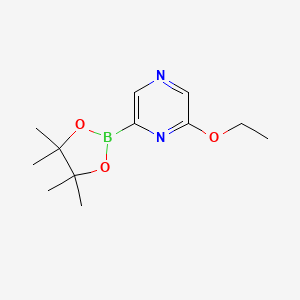
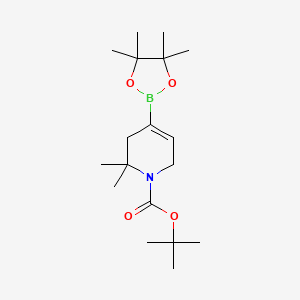

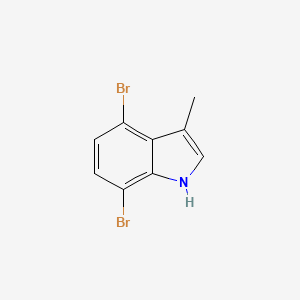
![6-Benzo[b]thien-3-yl-2,3,4,5-tetrahydro-3-methylpyridine](/img/structure/B13933388.png)
![1,6,7,8-Tetrahydro-2h-indeno[5,4-b]furan-8-ylacetonitrile](/img/structure/B13933394.png)
![2-[2-Chloro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane](/img/structure/B13933403.png)
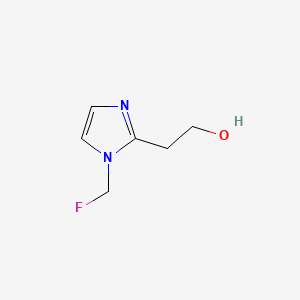
![tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane](/img/structure/B13933408.png)
